![molecular formula C17H14N2O6 B3059148 1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]- CAS No. 94662-07-4](/img/structure/B3059148.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindole core and a nitrophenoxy group, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]- typically involves multi-step organic reactions. One common method includes the reaction of isoindole derivatives with nitrophenoxy compounds under controlled conditions. The process often requires the use of catalysts and specific reagents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Development
One of the prominent applications of this compound is in the development of anticoagulants. It serves as an intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant medication. The structural properties of isoindole derivatives contribute to their effectiveness in inhibiting factor Xa, a crucial component in the coagulation cascade. Research has demonstrated that modifications to the isoindole structure can enhance potency and selectivity against target enzymes .
Anticancer Properties
Recent studies have indicated that isoindole derivatives exhibit anticancer activity. The compound has shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives with specific substitutions on the isoindole ring have been evaluated for their ability to disrupt cancer cell signaling pathways, leading to increased interest in their development as therapeutic agents .
Materials Science
Polymer Synthesis
The compound's unique chemical properties make it suitable for use in polymer chemistry. It can be utilized as a monomer or cross-linking agent in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating isoindole derivatives into polymer matrices can improve material performance for applications in coatings and adhesives .
Nanomaterials
There is ongoing research into the use of isoindole derivatives in the fabrication of nanomaterials. These compounds can serve as precursors for creating nanostructured materials with specific electronic or optical properties. For example, studies have explored their role in developing organic photovoltaic devices and sensors due to their favorable charge transport characteristics .
Environmental Science
Pollutant Degradation
Isoindole derivatives are being investigated for their potential in environmental remediation. Their ability to interact with various pollutants makes them candidates for use in photocatalytic degradation processes. Research has shown that these compounds can facilitate the breakdown of organic contaminants under UV light exposure, providing a promising approach for wastewater treatment solutions .
Summary Table of Applications
Case Studies
- Rivaroxaban Synthesis : A detailed study on the synthesis pathway of Rivaroxaban highlighted the role of 1H-Isoindole-1,3(2H)-dione derivatives as intermediates, showcasing how structural modifications lead to enhanced pharmacological properties.
- Anticancer Activity Evaluation : In vitro studies assessed the anticancer effects of various isoindole derivatives on breast and lung cancer cell lines, revealing significant reductions in cell viability and induction of apoptosis.
- Environmental Remediation Research : A project focused on using isoindole-based photocatalysts demonstrated effective degradation rates for dyes and pharmaceuticals in contaminated water samples under UV irradiation.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole, 2,3-dihydro-: Shares the isoindole core but lacks the nitrophenoxy group.
1H-Isoindole-1,3(2H)-dione: Similar structure but without the hydroxy and nitrophenoxy substituents.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]- has been investigated for its potential applications in treating various diseases, including neurodegenerative disorders and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C21H21N3O5 |
Molecular Weight | 395.41 g/mol |
Melting Point | 208-211°C |
Density | 1.421 g/cm³ |
Solubility | Slightly soluble in DMSO and methanol (heated) |
LogP | 0.6 at 25°C |
Research indicates that isoindole derivatives exhibit a range of biological activities through various mechanisms:
- Anti-inflammatory Activity : The compound has shown to inhibit pro-inflammatory factors such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). These actions contribute to its potential as an anti-inflammatory agent .
- Neuroprotective Effects : Isoindole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), making them potential candidates for Alzheimer's disease treatment. They may also modulate β-secretase and β-amyloid aggregation .
- Antioxidant Properties : The compound interacts with nuclear factor kappa B (NF-kB) pathways, which are crucial for regulating oxidative stress responses in cells .
Biological Evaluation
A series of biological evaluations have been conducted to assess the efficacy and safety of this compound:
Cytotoxicity Studies
In vitro studies demonstrated that the compound exhibited no cytotoxic activity at concentrations ranging from 10–90 µM. IC50 values were calculated, revealing a moderate toxicity threshold with the highest observed effect at approximately 90.28 µM for certain derivatives .
Pharmacokinetics
Bioinformatics analysis has predicted favorable pharmacokinetic profiles for this compound, including:
- Good intestinal absorption
- Effective blood-brain barrier (BBB) permeability
- Target interactions with MAO-B and COX-2 , which are critical for its therapeutic effects against neurodegenerative diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of isoindole derivatives:
- Study on Anti-Alzheimer's Activity : A recent investigation focused on the inhibition of AChE by isoindole derivatives, demonstrating significant activity comparable to established drugs used in Alzheimer's therapy .
- Inflammation Models : In animal models of inflammation, compounds similar to 1H-Isoindole-1,3(2H)-dione showed reduced levels of inflammatory markers and improved clinical outcomes .
- Docking Studies : Molecular docking studies indicated strong binding affinities for COX enzymes, suggesting that these compounds could serve as effective anti-inflammatory agents through selective inhibition .
Properties
IUPAC Name |
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c20-12(10-25-13-7-5-11(6-8-13)19(23)24)9-18-16(21)14-3-1-2-4-15(14)17(18)22/h1-8,12,20H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYMGIWRNUDWED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345544 | |
Record name | ST048064 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94662-07-4 | |
Record name | ST048064 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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